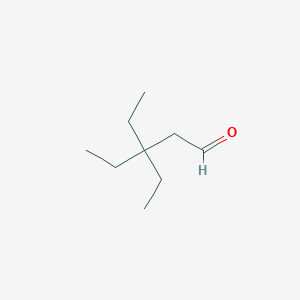

3,3-Diethyl-pentanal

Description

3,3-Diethyl-pentanal is a branched aldehyde with the molecular formula C₉H₁₈O and a molecular weight of 142.23 g/mol (calculated). Its structure consists of a pentanal backbone (five-carbon chain with an aldehyde group at position 1) and two ethyl (-C₂H₅) substituents on the third carbon. Branched aldehydes like 3,3-diethyl-pentanal are typically used as intermediates in organic synthesis, though specific applications require further research.

Properties

Molecular Formula |

C9H18O |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

3,3-diethylpentanal |

InChI |

InChI=1S/C9H18O/c1-4-9(5-2,6-3)7-8-10/h8H,4-7H2,1-3H3 |

InChI Key |

SYSQFFRLKUHUGW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CC)CC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Molecular Structure and Formula

Key Observations :

- Branching increases molecular weight and steric hindrance around the carbonyl group.

- 3,3-Diethyl-pentanal has the highest molecular weight due to its two ethyl substituents.

Physical Properties

While boiling points and densities are unavailable for 3,3-diethyl-pentanal in the evidence, trends can be inferred:

- Branching Effect : Branched aldehydes generally exhibit lower boiling points than linear isomers due to reduced surface area and weaker van der Waals forces. For example, pentanal (linear) has a boiling point of ~103°C, while 3,3-dimethylpentanal (branched) likely has a lower boiling point .

- Solubility : Aldehydes with bulky substituents (e.g., ethyl groups) may show reduced water solubility compared to linear analogs.

Chemical Reactivity

- Nucleophilic Addition : Steric hindrance from ethyl groups in 3,3-diethyl-pentanal may slow reactions with nucleophiles (e.g., Grignard reagents) compared to less hindered aldehydes like pentanal.

- Oxidation : Aldehydes oxidize to carboxylic acids. However, bulky substituents might stabilize the carbonyl group, slightly reducing oxidation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.